molecular formula C19H17FN6O3S B10892286 N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

N'-[1-(4-fluorophenyl)ethylidene]-2-{[4-methyl-5-(3-nitrophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide

Cat. No.: B10892286
M. Wt: 428.4 g/mol
InChI Key: IEBYQNHYGZWXRR-UHFFFAOYSA-N
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Description

N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is a complex organic compound with potential applications in various scientific fields. It is characterized by the presence of a fluorophenyl group, a nitrophenyl group, and a triazole ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the hydrazide: This involves the reaction of an appropriate ester with hydrazine hydrate under reflux conditions.

    Condensation reaction: The hydrazide is then reacted with 4-fluorobenzaldehyde in the presence of an acid catalyst to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitrophenyl group can also be reduced to an amine.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or hydrogen gas (H~2~) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as hydroxide ions (OH) or amines can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted fluorophenyl derivatives.

Scientific Research Applications

N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-FLUOROPHENYL)-N’-(1-(3-NITROPHENYL)ETHYLIDENE)-1H-PYRAZOLE-5-CARBOHYDRAZIDE
  • N’-(1-(4-FLUOROPHENYL)ETHYLIDENE)-3-ISOPROPYL-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’~1~-[1-(4-FLUOROPHENYL)ETHYLIDENE]-2-{[4-METHYL-5-(3-NITROPHENYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETOHYDRAZIDE is unique due to the presence of both a fluorophenyl and a nitrophenyl group, along with a triazole ring

Properties

Molecular Formula

C19H17FN6O3S

Molecular Weight

428.4 g/mol

IUPAC Name

N-[1-(4-fluorophenyl)ethylideneamino]-2-[[4-methyl-5-(3-nitrophenyl)-1,2,4-triazol-3-yl]sulfanyl]acetamide

InChI

InChI=1S/C19H17FN6O3S/c1-12(13-6-8-15(20)9-7-13)21-22-17(27)11-30-19-24-23-18(25(19)2)14-4-3-5-16(10-14)26(28)29/h3-10H,11H2,1-2H3,(H,22,27)

InChI Key

IEBYQNHYGZWXRR-UHFFFAOYSA-N

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C)C2=CC(=CC=C2)[N+](=O)[O-])C3=CC=C(C=C3)F

Origin of Product

United States

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